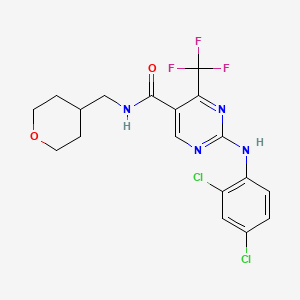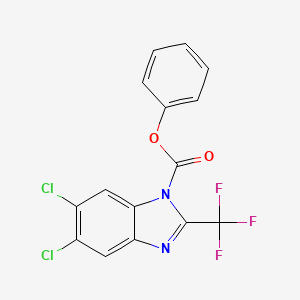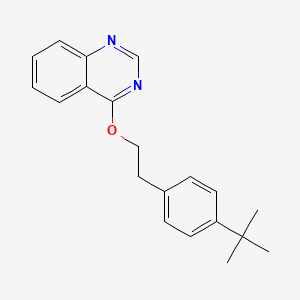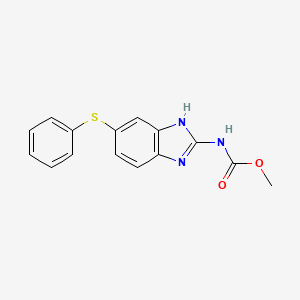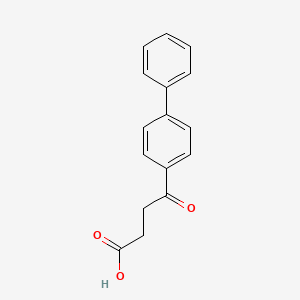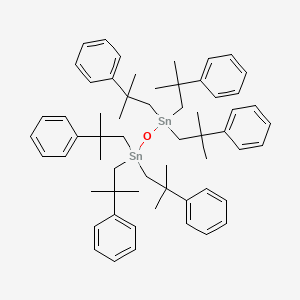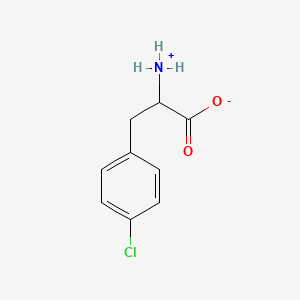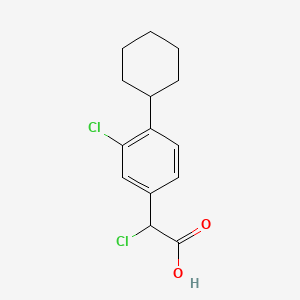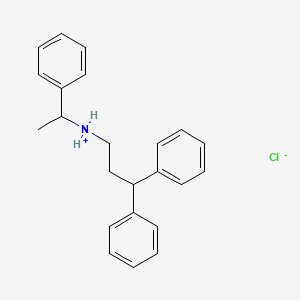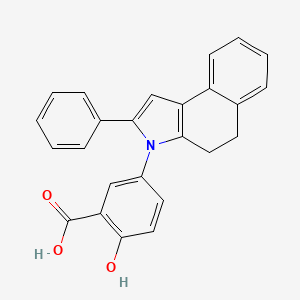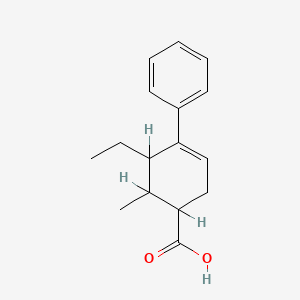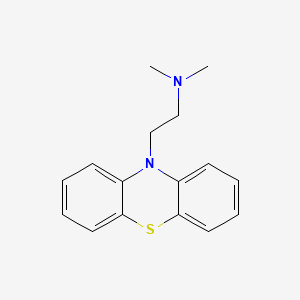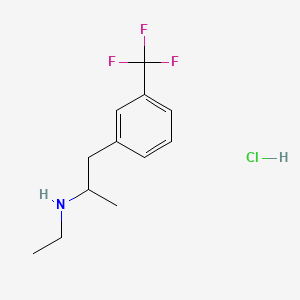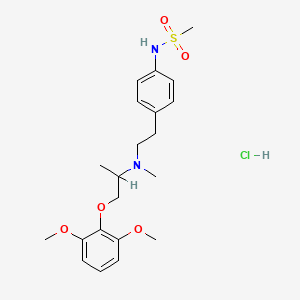
GYKI-16638
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of GYKI-16638 involves multiple steps, starting with the preparation of the phenoxyalkylamine intermediate. This intermediate is then reacted with various reagents to form the final compound. The specific reaction conditions and industrial production methods are proprietary and not widely published .
Análisis De Reacciones Químicas
GYKI-16638 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different reduced forms.
Substitution: Substitution reactions, particularly involving the phenyl and phenoxy groups, can yield a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Aplicaciones Científicas De Investigación
GYKI-16638 has been extensively studied for its antiarrhythmic properties. It has shown promise in:
Cardiology: Used to treat and prevent cardiac arrhythmias by modulating ion channels in the heart.
Electrophysiology: Studied for its effects on action potential duration and ion channel activity in cardiac cells.
Pharmacology: Investigated for its potential as a safer alternative to existing antiarrhythmic drugs with fewer side effects
Mecanismo De Acción
GYKI-16638 exerts its effects by blocking potassium and sodium channels in cardiac cells. This dual action helps to stabilize the cardiac membrane and prevent abnormal electrical activity that can lead to arrhythmias. The compound’s unique combination of Class IB and Class III antiarrhythmic properties makes it particularly effective .
Comparación Con Compuestos Similares
GYKI-16638 is unique due to its combined Class IB and Class III antiarrhythmic properties. Similar compounds include:
Amiodarone: A well-known antiarrhythmic with a complex mode of action but significant side effects.
D-sotalol: Another antiarrhythmic with similar electrophysiological effects but different chemical structure.
This compound stands out due to its favorable safety profile and dual mode of action, making it a promising candidate for further development in the treatment of cardiac arrhythmias .
Propiedades
Número CAS |
307556-59-8 |
|---|---|
Fórmula molecular |
C21H31ClN2O5S |
Peso molecular |
459 g/mol |
Nombre IUPAC |
N-[4-[2-[1-(2,6-dimethoxyphenoxy)propan-2-yl-methylamino]ethyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H30N2O5S.ClH/c1-16(15-28-21-19(26-3)7-6-8-20(21)27-4)23(2)14-13-17-9-11-18(12-10-17)22-29(5,24)25;/h6-12,16,22H,13-15H2,1-5H3;1H |
Clave InChI |
DEVXAIVAHHEHKR-UHFFFAOYSA-N |
SMILES |
CC(COC1=C(C=CC=C1OC)OC)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C.Cl |
SMILES canónico |
CC(COC1=C(C=CC=C1OC)OC)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GYKI 16638 GYKI-16638 N-(4-(2-N-methyl-N-(1-methyl-2-(2,6-dimethylphenoxy)ethylamino)ethyl)phenyl)methanesulfonamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}-N-(2-methyl-4-sulfamoylphenyl)acetamide](/img/structure/B1672482.png)
